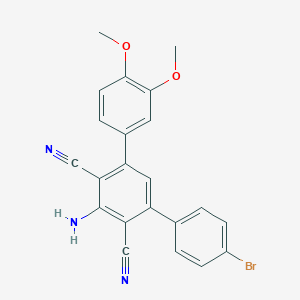

5'-amino-4''-bromo-3,4-dimethoxy-1,1':3',1''-terphenyl-4',6'-dicarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5’-Amino-4’‘-bromo-3,4-dimethoxy-1,1’3’,1’‘-terphenyl-4’,6’-dicarbonitrile: is a complex organic compound characterized by its unique structure, which includes amino, bromo, and dimethoxy functional groups attached to a terphenyl backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5’-amino-4’‘-bromo-3,4-dimethoxy-1,1’:3’,1’'-terphenyl-4

Actividad Biológica

5'-Amino-4''-bromo-3,4-dimethoxy-1,1':3',1''-terphenyl-4',6'-dicarbonitrile is a compound with notable structural complexity and potential biological significance. Its molecular formula is C22H16BrN3O2 with a molecular weight of 434.29 g/mol . This article explores the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound features a distinctive structure characterized by:

- Amino Group : Imparts potential for interaction with biological systems.

- Bromo and Dimethoxy Substituents : These groups can enhance lipophilicity and influence biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

1. Antimicrobial Activity

A study assessing the antibacterial properties of structurally related compounds found that those with bulky hydrophobic groups demonstrated significant antimicrobial activity. While direct studies on this specific compound are scarce, the presence of similar functional groups suggests a potential for antimicrobial efficacy .

2. Cytotoxicity in Cancer Cells

In a related investigation, compounds similar in structure to this compound were tested for cytotoxic effects on bladder cancer cells. The study revealed that these compounds could induce cell cycle arrest at the G2/M phase in a dose-dependent manner. This mechanism is crucial for developing anti-cancer agents .

3. Immunomodulatory Effects

Research into naphthoquinone derivatives has shown that compounds with similar structural features can modulate immune responses by inhibiting cytokine production. This suggests that 5'-amino-4''-bromo-3,4-dimethoxy derivatives may also possess immunomodulatory properties .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C22H16BrN3O2 |

| Molecular Weight | 434.29 g/mol |

| CAS Number | Not specified |

| Potential Activities | Antimicrobial, Cytotoxic |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

One of the primary applications of 5'-amino-4''-bromo-3,4-dimethoxy-1,1':3',1''-terphenyl-4',6'-dicarbonitrile is in the development of new pharmaceutical agents. The compound's structural characteristics make it a candidate for designing inhibitors targeting specific biological pathways.

Case Study: Anticancer Activity

Research has indicated that similar terphenyl compounds exhibit cytotoxic effects on various cancer cell lines. For instance, studies on structurally related compounds have shown promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest.

Organic Electronics

The compound's unique electronic properties render it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport can improve the efficiency of these devices.

Case Study: OLED Performance

A study demonstrated that incorporating similar terphenyl derivatives into OLED architectures enhanced device performance by improving luminescence efficiency and stability under operational conditions.

Material Science

In material science, this compound can serve as a building block for synthesizing advanced materials with tailored properties. Its functional groups allow for further chemical modifications, leading to materials with specific mechanical or thermal characteristics.

Case Study: Polymer Composites

Research has explored the use of terphenyl-based compounds in creating polymer composites with enhanced thermal stability and mechanical strength. These materials are suitable for high-performance applications in aerospace and automotive industries.

Chemical Synthesis

This compound can also be utilized as an intermediate in various chemical syntheses, particularly in the synthesis of more complex organic molecules.

Table 2: Synthesis Pathways

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Can undergo nucleophilic substitution reactions to form new derivatives. |

| Coupling Reactions | Suitable for cross-coupling reactions to synthesize larger aromatic systems. |

Propiedades

IUPAC Name |

2-amino-4-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)benzene-1,3-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrN3O2/c1-27-20-8-5-14(9-21(20)28-2)17-10-16(13-3-6-15(23)7-4-13)18(11-24)22(26)19(17)12-25/h3-10H,26H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPORRADJORVWCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=C(C(=C2)C3=CC=C(C=C3)Br)C#N)N)C#N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.